

# (2-(Aminomethyl)phenyl)methanol: A Comprehensive Technical Guide to its Physicochemical Properties

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## Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)methanol

Cat. No.: B150923

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## Abstract

**(2-(Aminomethyl)phenyl)methanol** is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and other complex organic structures. Its distinct ortho-substituted aminomethyl and hydroxymethyl groups confer unique chemical and physical characteristics that are fundamental to its application. This in-depth technical guide provides a comprehensive examination of the core physicochemical properties of **(2-(Aminomethyl)phenyl)methanol**. It is designed for researchers, scientists, and drug development professionals, offering a blend of established data, detailed experimental protocols for property determination, and expert scientific insights to ensure the highest standards of accuracy and reproducibility.

## Introduction: The Strategic Importance of (2-(Aminomethyl)phenyl)methanol in Chemical Synthesis

The utility of **(2-(Aminomethyl)phenyl)methanol** in the fields of medicinal and materials chemistry is substantial. The proximate primary amine and primary alcohol functionalities allow for a diverse array of chemical transformations, making it a valuable scaffold for creating

intricate molecular designs. The spatial arrangement of these functional groups can lead to intramolecular hydrogen bonding, which significantly influences the molecule's conformation, reactivity, and interactions with biological systems. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in any research or development context.

## Core Physicochemical Characteristics

A foundational grasp of **(2-(Aminomethyl)phenyl)methanol** is built upon its molecular structure and key physical data points.

Caption: Figure 1. Chemical structure of **(2-(Aminomethyl)phenyl)methanol**

Table 1: Key Physicochemical Properties of **(2-(Aminomethyl)phenyl)methanol**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	137.18 g/mol	[1]
Appearance	Solid	[2]
Boiling Point	271.2 ± 20.0 °C at 760 mmHg	[3]
pKa	14.28 ± 0.10 (Predicted)	
Solubility	Soluble in DMSO	[4]

Expert Insight: The predicted pKa of the amine group is a critical determinant of its ionization state at physiological pH. In typical biological environments (pH ~7.4), the amine will exist predominantly in its protonated, cationic form. This has profound implications for its solubility in aqueous media, its ability to cross cellular membranes, and its potential to form ionic bonds with biological targets.

## Rigorous Experimental Protocols for Property Verification

To ensure the integrity of research and development, the physical properties of starting materials must be verified. The following sections detail robust, self-validating experimental methodologies.

## Melting Point Determination via Differential Scanning Calorimetry (DSC)

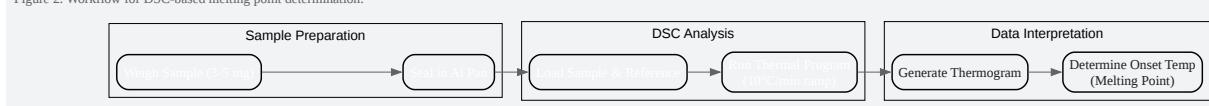
**Causality and Trustworthiness:** DSC is a highly reliable technique for determining the melting point and assessing the purity of a crystalline solid. It operates by measuring the heat flow into a sample relative to a reference as a function of temperature. The melting of a pure crystalline solid is a first-order phase transition that results in a sharp, well-defined endothermic peak. The onset of this peak is taken as the melting point. The shape and sharpness of the peak provide a qualitative measure of purity; impurities typically lead to a broadened and depressed melting transition.

### Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 3-5 mg of **(2-(Aminomethyl)phenyl)methanol** into a hermetically sealed aluminum DSC pan.
- **Instrument Configuration:**
  - Place the sample pan and an empty, sealed reference pan into the DSC cell.
  - Initiate a nitrogen purge at a rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.
- **Thermal Program:**
  - Equilibrate the system at a baseline temperature of 25°C.
  - Ramp the temperature at a controlled rate of 10°C/min up to a final temperature well above the expected melting point (e.g., 200°C).
- **Data Interpretation:**

- The resulting thermogram is analyzed to identify the endothermic peak corresponding to melting.
- The onset temperature of this peak is reported as the melting point. The area under the peak can be integrated to determine the heat of fusion.

Figure 2. Workflow for DSC-based melting point determination.



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Caption: Figure 2. Workflow for DSC-based melting point determination.

## Spectroscopic Identity Confirmation

**Causality and Trustworthiness:** Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed picture of the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol for  $^1\text{H}$  NMR:

- **Sample Preparation:** Dissolve 5-10 mg of **(2-(Aminomethyl)phenyl)methanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Instrumental Analysis:**
  - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- Spectral Analysis:

- Chemical Shift: The position of each signal on the x-axis (in ppm) indicates the electronic environment of the protons.
- Integration: The area under each signal is proportional to the number of protons it represents.
- Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

Expected  $^1\text{H}$  NMR Signals (Conceptual):

- Aromatic protons (4H) would appear as a complex multiplet in the region of ~7.0-7.5 ppm.
- The benzylic protons of the  $-\text{CH}_2\text{OH}$  group (2H) would likely appear as a singlet around 4.5-5.0 ppm.
- The benzylic protons of the  $-\text{CH}_2\text{NH}_2$  group (2H) would likely appear as a singlet around 3.5-4.0 ppm.
- The labile protons of the  $-\text{OH}$  and  $-\text{NH}_2$  groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration.

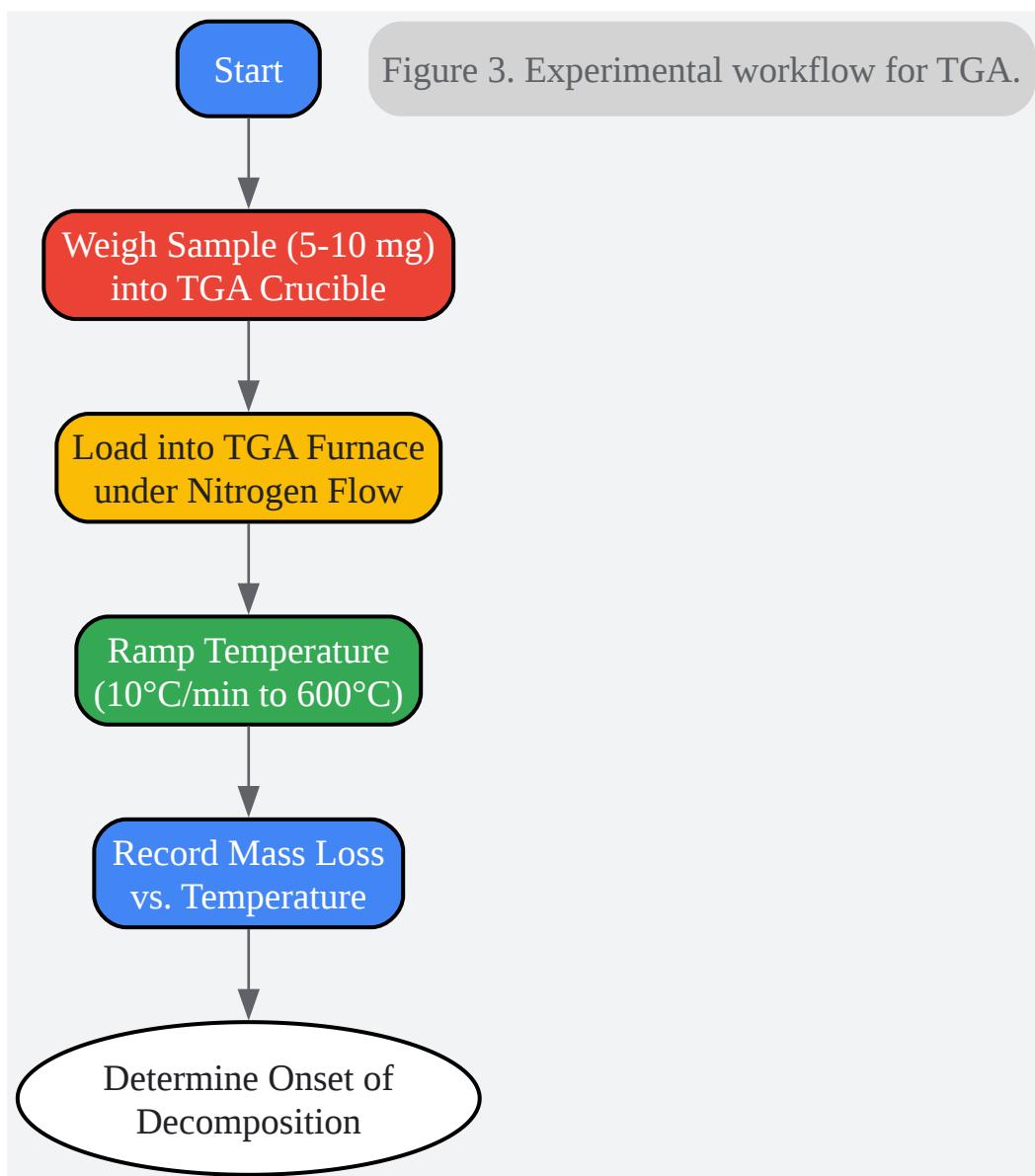
## Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

**Causality and Trustworthiness:** TGA provides critical information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. This is essential for determining safe handling, storage, and processing temperatures.

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **(2-(Aminomethyl)phenyl)methanol** into a tared TGA crucible (typically ceramic or platinum).

- Instrument Configuration:
  - Place the crucible into the TGA furnace.
  - Establish an inert atmosphere by purging with nitrogen at a flow rate of 20-40 mL/min.
- Thermal Program:
  - Equilibrate the sample at a starting temperature of 30°C.
  - Ramp the temperature at a linear rate of 10°C/min to a final temperature where complete decomposition is expected (e.g., 600°C).
- Data Interpretation:
  - The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
  - The onset temperature of significant mass loss is identified as the decomposition temperature, indicating the upper limit of the material's thermal stability.



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Caption: Figure 3. Experimental workflow for TGA.

## Conclusion

This technical guide has systematically presented the fundamental physical properties of **(2-(Aminomethyl)phenyl)methanol**, underpinned by a framework of scientific integrity and experimental rigor. The detailed protocols for DSC, NMR, and TGA are designed to be self-validating, providing researchers and drug development professionals with the necessary tools to confidently characterize this important chemical intermediate. A thorough understanding and

verification of these properties are essential for the successful and reproducible application of **(2-(Aminomethyl)phenyl)methanol** in the synthesis of novel chemical entities.

## References

- **(2-(Aminomethyl)phenyl)methanol** | CAS#:4152-92-5 | Chemsoc. (n.d.).
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